3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride
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Overview
Description
3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group on a butane backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-1-ol with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluorobutanone, while reduction of the amino group may produce trifluorobutylamine .
Scientific Research Applications
3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-4,4,4-trifluorobutan-1-ol: Similar structure but without the hydrochloride salt form, which may affect its solubility and reactivity.
Uniqueness
3-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule, which imparts distinct chemical properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications .
Properties
IUPAC Name |
3-amino-4,4,4-trifluorobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3(8)1-2-9;/h3,9H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAPSDJOBAOKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955518-76-9 |
Source
|
Record name | 3-amino-4,4,4-trifluorobutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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